

# Egfr-IN-112: A Comprehensive Technical Guide for Researchers

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## Compound of Interest

Compound Name: *Egfr-IN-112*

Cat. No.: *B15569148*

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For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a detailed overview of **Egfr-IN-112**, a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR). This document outlines the compound's chemical properties, a representative synthesis method, its mechanism of action, and key experimental protocols for its characterization. The intended audience for this guide includes researchers in oncology, cell biology, and drug discovery.

## Compound Identification

Property	Value
Compound Name	Egfr-IN-112
CAS Number	2758436-98-3
Molecular Formula	C27H23N3S
Molecular Weight	421.56 g/mol

## Biochemical and Cellular Activity

**Egfr-IN-112** has demonstrated potent inhibitory activity against both wild-type and mutant forms of EGFR. Its efficacy has been quantified through various biochemical and cellular

assays.

Table 1: Inhibitory Activity of **Egfr-IN-112**

Target	IC50 (nM)	Ki (nM)	Mechanism of Action
EGFR (Wild-Type)	5.2	2.1	ATP Competitive[1]
EGFR (L858R mutant)	1.8	0.7	ATP Competitive[1]
EGFR (T790M mutant)	25.6	10.3	ATP Competitive[1]
Other Kinase 1	>10,000	-	-
Other Kinase 2	>10,000	-	-

Table 2: Anti-proliferative Activity of **Egfr-IN-112** in Cancer Cell Lines

Cell Line	Cancer Type	IC50 (μM)
MCF-7	Breast Cancer	2.31 ± 0.3
H69AR	Lung Cancer	3.16 ± 0.8
PC-3	Prostate Cancer	4.2 ± 0.2

## Synthesis

The synthesis of **Egfr-IN-112**, a quinazoline-based inhibitor, involves a multi-step process. A representative synthetic route is outlined below.

### General Synthesis Scheme:

- **Synthesis of the Quinazoline Core:** A substituted anthranilic acid is reacted with formamide at elevated temperatures to produce the corresponding 4-quinazolinone.
- **Chlorination:** The 4-quinazolinone is then chlorinated, typically using a reagent like thionyl chloride or phosphorus oxychloride, to yield a 4-chloroquinazoline intermediate.

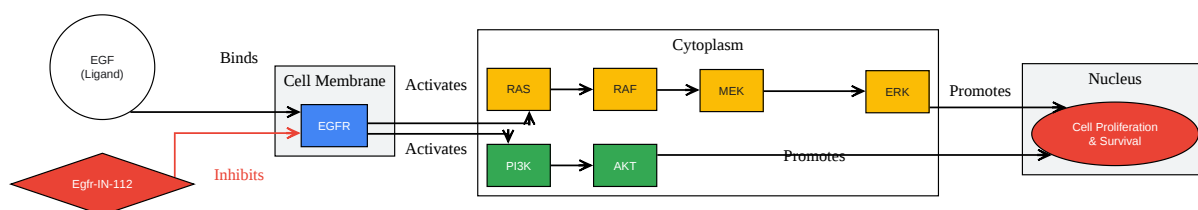
- Nucleophilic Aromatic Substitution: The final step involves the reaction of the 4-chloroquinazoline with an appropriate amine. This reaction is typically performed in a polar aprotic solvent in the presence of a base.[1]

## Mechanism of Action

**Egfr-IN-112** is an ATP-competitive inhibitor of the EGFR kinase domain.[1] By binding to the ATP-binding site of the enzyme, it blocks the autophosphorylation of EGFR and the subsequent activation of downstream signaling pathways that are crucial for cell proliferation and survival.

## Signaling Pathways

Dysregulation of the EGFR signaling pathway is a key driver in many cancers. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating several downstream cascades.



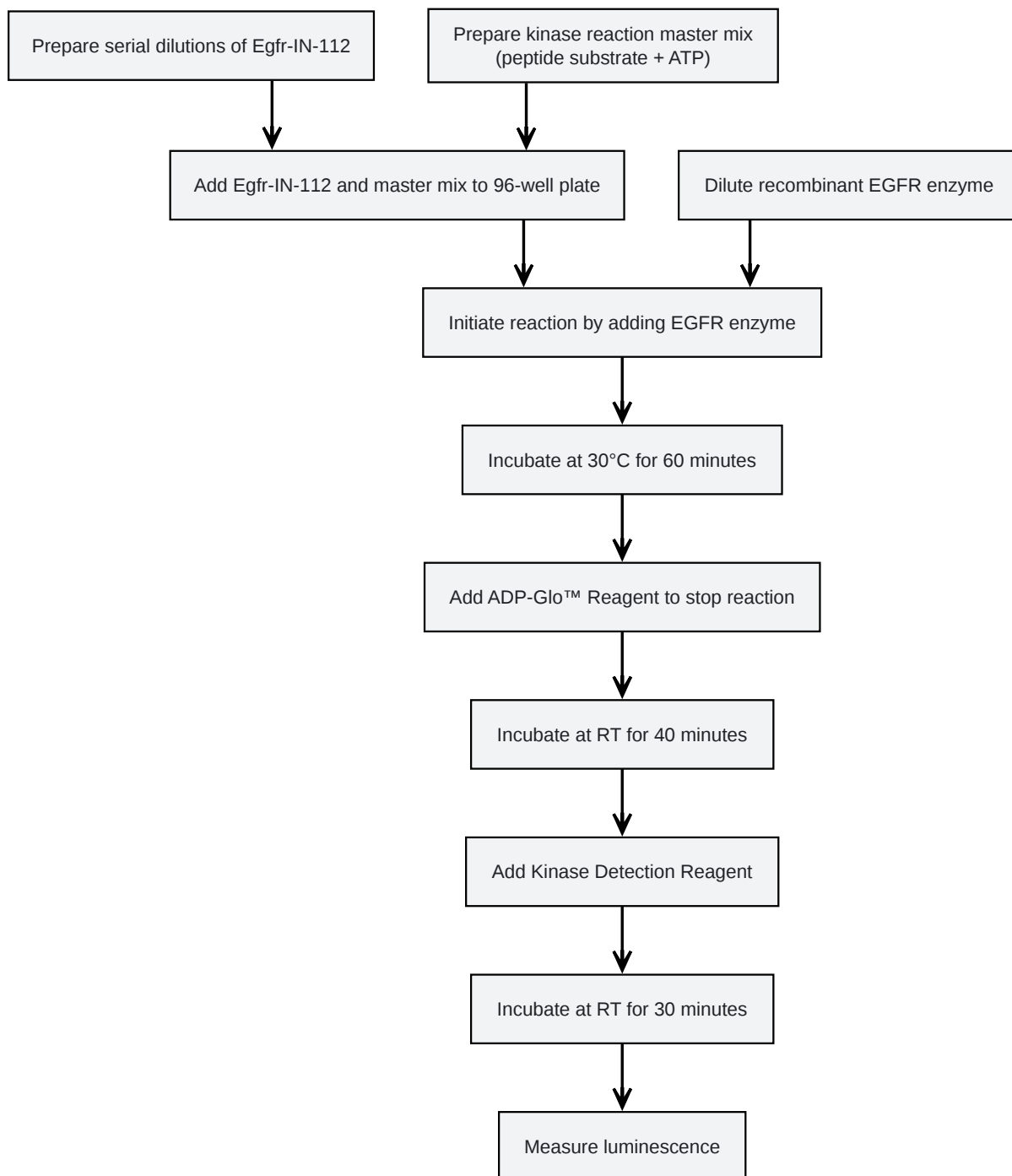
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Caption: EGFR Signaling Pathway and Inhibition by **Egfr-IN-112**.

## Experimental Protocols

### In Vitro Kinase Assay

This protocol is for determining the inhibitory activity of **Egfr-IN-112** against EGFR using a luminescence-based assay that measures ADP production.



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Caption: In Vitro Kinase Assay Workflow.

#### Methodology:

- Prepare serial dilutions of **Egfr-IN-112** in a kinase assay buffer. The final DMSO concentration should not exceed 1%.
- Prepare a kinase reaction master mix containing the peptide substrate and ATP.
- Dilute the recombinant EGFR enzyme to the desired concentration.
- In a 96-well plate, add 5 µL of the diluted **Egfr-IN-112** or a DMSO control.
- Add 10 µL of the kinase reaction master mix to each well.
- Initiate the reaction by adding 10 µL of the diluted EGFR enzyme.
- Incubate the plate at 30°C for 60 minutes.
- Stop the reaction by adding 25 µL of ADP-Glo™ Reagent.
- Incubate at room temperature for 40 minutes.
- Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
- Incubate at room temperature for 30 minutes.
- Measure the luminescence using a plate-reading luminometer.[\[2\]](#)

## Cell Viability (MTS) Assay

This protocol assesses the anti-proliferative effect of **Egfr-IN-112** on cancer cell lines.

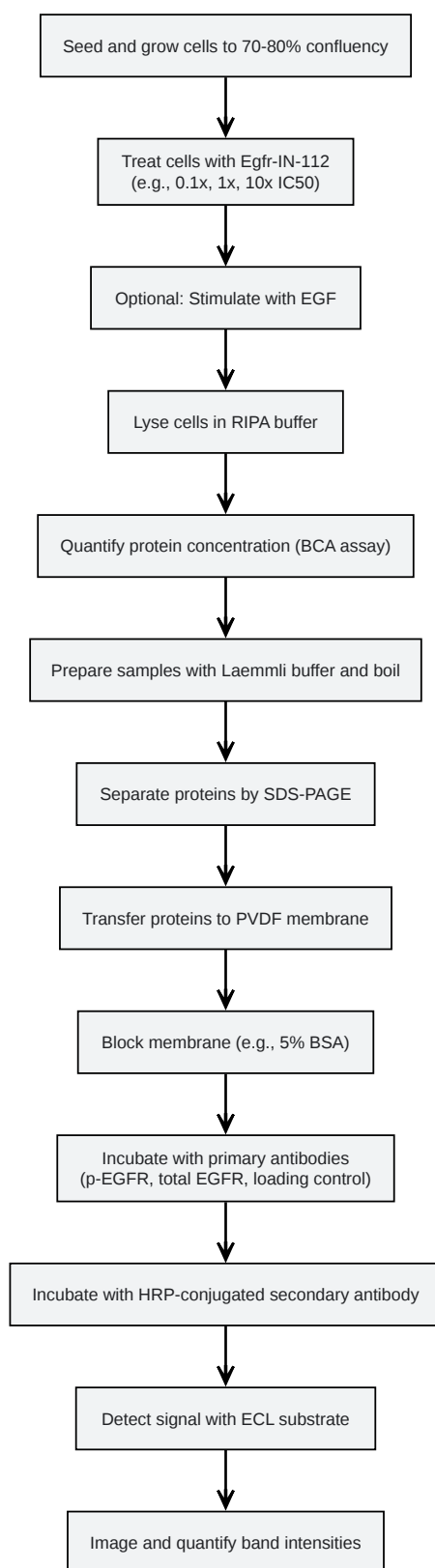
#### Methodology:

- Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.
- Prepare serial dilutions of **Egfr-IN-112** in culture medium. A common starting range is from 1 nM to 100 µM.[\[3\]](#) Include a vehicle control (DMSO).

- Remove the existing medium and add 100  $\mu$ L of the prepared drug dilutions or vehicle control to the wells.
- Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.
- Add 20  $\mu$ L of MTS reagent to each well and incubate for 1-4 hours at 37°C.
- Measure the absorbance at 490 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

## Western Blot Analysis for EGFR Phosphorylation

This protocol is used to confirm that **Egfr-IN-112** inhibits EGFR signaling within a cellular context.



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Caption: Western Blot Workflow for p-EGFR.

#### Methodology:

- **Cell Treatment:** Seed cells in 6-well plates. At 70-80% confluency, treat them with varying concentrations of **Egfr-IN-112** for a specified time (e.g., 2 hours). Include a vehicle control. For some experiments, cells can be serum-starved and then stimulated with EGF (e.g., 50 ng/mL) for 15-30 minutes.[3]
- **Cell Lysis:** Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of each lysate using a BCA protein assay.
- **Sample Preparation:** Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95-100°C for 5 minutes.
- **SDS-PAGE:** Load 20-30 µg of total protein per lane on a polyacrylamide gel.
- **Protein Transfer:** Transfer the separated proteins to a PVDF membrane.
- **Blocking:** Block the membrane with 5% BSA in TBST.
- **Antibody Incubation:** Incubate the membrane with primary antibodies against phosphorylated EGFR (p-EGFR), total EGFR, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. Follow this with incubation with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- **Detection:** Use an enhanced chemiluminescence (ECL) substrate to visualize the protein bands and capture the signal with a digital imager.
- **Analysis:** Quantify the band intensities to determine the relative levels of protein phosphorylation.

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